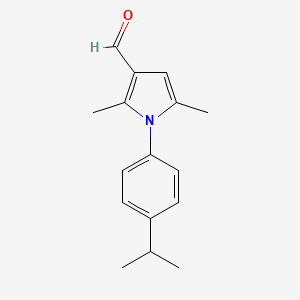

1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 872136-15-7) is a pyrrole-derived aldehyde with a molecular formula of C₁₆H₁₉NO and a molecular weight of 241.33 g/mol . Its structure features a pyrrole ring substituted with methyl groups at positions 2 and 5, a 4-isopropylphenyl group at position 1, and a carbaldehyde moiety at position 3. Key physicochemical properties include a high hydrophobicity (XlogP = 4.9), zero hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . The compound’s InChIKey (PDMHHKSGMABDFI-UHFFFAOYSA-N) and SMILES (O=Cc1c(C)n(c(c1)C)c2ccc(cc2)C(C)C) reflect its planar aromatic system and branched alkyl substituent .

Properties

IUPAC Name |

2,5-dimethyl-1-(4-propan-2-ylphenyl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-11(2)14-5-7-16(8-6-14)17-12(3)9-15(10-18)13(17)4/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMHHKSGMABDFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)C(C)C)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-isopropylbenzaldehyde with appropriate pyrrole derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistency and efficiency. The use of advanced purification methods such as chromatography and crystallization ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

Oxidation: 1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Reduction: 1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has shown potential in various therapeutic applications:

- Anticancer Activity : Studies indicate that pyrrole derivatives exhibit promising anticancer effects. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation .

- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity, making them candidates for developing new antibiotics .

Materials Science

The compound's unique chemical structure enables its use in materials science:

- Organic Electronics : Its electronic properties may allow incorporation into organic semiconductors or photovoltaic devices.

- Polymer Chemistry : It can serve as a monomer or additive in polymer formulations to enhance material properties.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the synthesis of various pyrrole derivatives, including this compound. These derivatives were tested for their ability to inhibit cancer cell growth in vitro. The results indicated a significant reduction in cell viability, suggesting potential as anticancer agents .

Case Study 2: Antimicrobial Evaluation

Research conducted on related pyrrole compounds demonstrated their efficacy against a range of bacterial strains. The study emphasized the need for further exploration into the structure-activity relationship of these compounds to optimize their antimicrobial properties .

Mechanism of Action

The mechanism by which 1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents on the phenyl or pyrrole rings.

Substituent Effects on Hydrophobicity and Molecular Weight

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | XlogP | Key Substituents |

|---|---|---|---|---|---|

| Target Compound | 872136-15-7 | C₁₆H₁₉NO | 241.33 | 4.9 | 4-isopropylphenyl |

| 1-(4-butylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | 428853-87-6 | C₁₇H₂₁NO* | ~255.36* | ~5.5* | 4-butylphenyl (longer alkyl chain) |

| 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethylpyrrole-3-carbaldehyde | N/A | C₁₃H₉Cl₂F₃NO* | ~326.58* | ~6.2* | 2,6-dichloro-4-(trifluoromethyl)phenyl |

| 1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | 328028-87-1 | C₁₅H₁₇NO* | ~228.30* | ~4.2* | 2,4-dimethylphenyl |

| 1-(3-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | N/A | C₁₃H₁₃NO₂ | 215.25 | ~3.1* | 3-hydroxyphenyl |

Hydrophobicity (XlogP):

- The target compound’s isopropyl group balances hydrophobicity (XlogP = 4.9). Replacing isopropyl with a butyl group () increases XlogP (~5.5) due to the longer alkyl chain .

- Electron-withdrawing groups (e.g., Cl , CF₃ in ) further elevate XlogP (~6.2) but reduce solubility .

- Polar groups like hydroxyl () significantly lower XlogP (~3.1) by introducing hydrogen bonding .

Molecular Weight:

Hydrogen Bonding and Rotational Flexibility

- Hydrogen Bond Donors/Acceptors: The target compound has 0 donors and 2 acceptors (aldehyde oxygen and pyrrole nitrogen) . The hydroxy analog () gains 1 donor (OH group) and 3 acceptors, enhancing polarity .

- Rotatable Bonds:

Biological Activity

1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C16H19NO

- Molecular Weight: 241.33 g/mol

- CAS Number: 872136-15-7

The compound features a pyrrole ring with substitutions that contribute to its unique chemical properties. The presence of the isopropylphenyl group and two methyl groups on the pyrrole ring enhances its lipophilicity, which may influence its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Reaction of 4-isopropylbenzaldehyde with pyrrole derivatives under controlled conditions.

- Catalysts and solvents are utilized to optimize yield and purity.

Industrial production may employ automated reactors and continuous flow systems to enhance efficiency and consistency .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related pyrrole derivatives have shown effectiveness against various bacterial strains, suggesting a potential application in developing new antimicrobial agents .

Antioxidant Activity

Antioxidant properties have also been attributed to this class of compounds. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases. This activity is often assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where a decrease in absorbance indicates increased antioxidant capacity .

Anticancer Potential

Preliminary studies suggest that pyrrole derivatives can inhibit the growth of cancer cell lines. For example, certain modifications of pyrrole structures have shown promise as tyrosine kinase inhibitors, which are crucial in cancer therapy due to their role in signaling pathways that regulate cell proliferation .

The biological effects of this compound are believed to involve interactions with specific molecular targets:

- Enzyme Inhibition: The compound may bind to enzymes or receptors, altering their activity.

- Membrane Interaction: It potentially intercalates into lipid membranes, affecting membrane fluidity and stability, which is crucial for cellular function .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Isopropylphenol | Lacks pyrrole ring | Moderate antimicrobial |

| 2,5-Dimethylpyrrole | Contains pyrrole ring | Limited biological data |

This compound stands out due to its unique combination of structural features that confer distinct biological activities compared to similar compounds.

Study on Antitumor Activity

A study investigated the efficacy of related pyrrole derivatives as potential anticancer agents. The results indicated that certain modifications enhanced their ability to inhibit tumor growth in vivo, particularly against colon cancer models. These findings underscore the importance of structural modifications in optimizing biological activity .

Antioxidant Capacity Assessment

In vitro assays demonstrated that derivatives of this compound possess significant antioxidant properties. This was evidenced by their ability to reduce oxidative stress markers in cellular models .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and what experimental parameters are critical for yield optimization?

Answer:

The compound can be synthesized via a nucleophilic substitution reaction, analogous to methods used for structurally related pyrrole-carbaldehydes. A typical approach involves reacting a halogenated precursor (e.g., 1-aryl-5-chloro-pyrrole-carbaldehyde) with a phenol derivative (here, 4-isopropylphenol) in the presence of a mild base like K₂CO₃. Key parameters include:

- Catalyst selection : K₂CO₃ is preferred for its ability to deprotonate phenolic OH groups without causing side reactions .

- Reaction solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity.

- Temperature : Reactions are typically conducted at 80–100°C for 6–12 hours to ensure completion.

Yield optimization requires monitoring by TLC or HPLC to detect intermediates and adjust reaction times .

Basic: Which spectroscopic techniques are most effective for characterizing the aldehyde functional group and verifying substituent positions in this compound?

Answer:

- ¹H NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm. Aromatic protons from the 4-isopropylphenyl group show splitting patterns consistent with para-substitution (e.g., doublets at δ 7.2–7.5 ppm) .

- ¹³C NMR : The aldehyde carbon resonates at δ 190–200 ppm. Methyl groups on the pyrrole ring appear at δ 10–15 ppm, while isopropyl carbons are visible at δ 20–30 ppm (CH₃) and δ 30–40 ppm (CH) .

- IR Spectroscopy : A strong C=O stretch near 1700 cm⁻¹ confirms the aldehyde group.

- Mass Spectrometry (HRMS) : Molecular ion peaks should match the theoretical mass (C₁₇H₂₁NO = 255.3 g/mol), with fragmentation patterns indicating loss of the isopropyl group (e.g., m/z 255 → 213) .

Basic: How does the stability of this compound vary under different storage conditions, and what precautions are necessary for long-term use in experiments?

Answer:

- Light sensitivity : The aldehyde group is prone to oxidation; store in amber vials at –20°C under inert gas (N₂ or Ar).

- Humidity control : Hygroscopic degradation can occur; use desiccants like silica gel.

- Solution stability : Prepare fresh solutions in anhydrous DMSO or THF. Avoid aqueous buffers unless immediately used.

Accelerated stability studies (e.g., 40°C/75% RH for 14 days) can predict shelf life. Monitor via HPLC for aldehyde oxidation products (e.g., carboxylic acid derivatives) .

Advanced: How do electronic effects of the 4-isopropylphenyl substituent influence the reactivity of the pyrrole-carbaldehyde core in nucleophilic addition reactions?

Answer:

The electron-donating isopropyl group at the para position increases electron density on the pyrrole ring, activating the aldehyde toward nucleophilic attack (e.g., in Schiff base formation). However, steric hindrance from the isopropyl group may reduce accessibility for bulky nucleophiles. Computational studies (DFT) can quantify these effects:

- Hammett parameters : The σ⁺ value of the isopropyl group (–0.15) suggests moderate electron donation, enhancing electrophilicity at the aldehyde carbon.

- Steric maps : Molecular volume calculations (e.g., using Spartan) reveal steric bulk around the para position, which must be accounted for in reaction design .

Advanced: What strategies resolve contradictions in reported biological activity data for structurally analogous pyrrole-carbaldehydes?

Answer:

Discrepancies often arise from variations in assay conditions or substituent effects. For example:

- Cytotoxicity assays : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) can alter IC₅₀ values. Standardize protocols using guidelines like NIH’s Assay Guidance Manual.

- Structure-activity relationships (SAR) : Compare analogues (e.g., 4-chlorophenyl vs. 4-isopropylphenyl derivatives) to isolate electronic vs. steric contributions. Meta-analysis of data from multiple studies (e.g., PubChem CID 2739317 vs. OMXX-283937-01) can identify trends .

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the compound’s potential in materials science or medicinal chemistry applications?

Answer:

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess redox activity. For OLED applications, a narrow HOMO-LUMO gap (<3 eV) suggests suitability as an emissive layer .

- Molecular docking : Screen against protein targets (e.g., kinases or tubulin) to predict binding affinity. Docking scores correlate with inhibitory potential; validate with in vitro assays.

- QSAR models : Use descriptors like logP (predicted ~3.2) and polar surface area (~45 Ų) to estimate bioavailability or membrane permeability .

Advanced: What analytical challenges arise in quantifying trace impurities during scale-up synthesis, and how are they addressed?

Answer:

Common impurities include:

- Unreacted 4-isopropylphenol : Detectable via GC-MS (retention time ~8.2 min) or HPLC (C18 column, 70:30 MeOH:H₂O).

- Oxidation byproducts (carboxylic acid derivatives) : Use ion-pair chromatography with UV detection at 254 nm.

- Metal residues : ICP-MS quantifies catalyst-derived K⁺ or Na⁺ ions.

Limit impurities to <0.1% via iterative recrystallization (e.g., using ethyl acetate/hexane) or preparative HPLC .

Advanced: How does the compound’s photophysical behavior (e.g., fluorescence) correlate with its molecular structure, and what applications does this enable?

Answer:

- Fluorescence quenching : The aldehyde group may reduce quantum yield via photoinduced electron transfer (PET). Substitute with electron-withdrawing groups (e.g., –CN) to enhance emission.

- Aggregation-induced emission (AIE) : The bulky isopropylphenyl group may restrict intramolecular rotation, enabling AIE in solid-state materials (e.g., OLEDs) .

- Solvatochromism : Test in solvents of varying polarity (hexane → DMSO) to map excited-state dipole moments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.